molecular formula C8H10N2O B13921076 4-Isopropylpyrimidine-2-carbaldehyde

4-Isopropylpyrimidine-2-carbaldehyde

Cat. No.: B13921076
M. Wt: 150.18 g/mol
InChI Key: HBNWKZWYJIYSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpyrimidine-2-carbaldehyde is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an isopropyl group at the 4-position and an aldehyde group at the 2-position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylpyrimidine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 4-isopropylpyrimidine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropylpyrimidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropylpyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylpyrimidine-2-carbaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-propan-2-ylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6(2)7-3-4-9-8(5-11)10-7/h3-6H,1-2H3

InChI Key

HBNWKZWYJIYSFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.